BenchChemオンラインストアへようこそ!

(S)-Bopindolol

beta-adrenoceptor blockade potency ratio exercise tachycardia

(S)-Bopindolol (CAS 62697-41-0) is the S-enantiomer of bopindolol, a racemic prodrug beta-blocker from the aryloxypropanolamine class that incorporates a benzoate ester group designed for sustained metabolic activation. The racemate bopindolol (CAS 62658-63-3) is a non-selective antagonist of β1- and β2-adrenoceptors that also possesses moderate intrinsic sympathomimetic activity (ISA), membrane-stabilizing activity (MSA), and the ability to inhibit renin secretion and interact with 5-HT1A serotonin receptors.

Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
CAS No. 62697-41-0
Cat. No. B1252401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Bopindolol
CAS62697-41-0
Molecular FormulaC23H28N2O3
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3/t18-/m0/s1
InChIKeyUUOJIACWOAYWEZ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Bopindolol (CAS 62697-41-0): S-Enantiomer of the Long-Acting Prodrug Beta-Blocker — Structural Identity and Pharmacological Context


(S)-Bopindolol (CAS 62697-41-0) is the S-enantiomer of bopindolol, a racemic prodrug beta-blocker from the aryloxypropanolamine class that incorporates a benzoate ester group designed for sustained metabolic activation [1]. The racemate bopindolol (CAS 62658-63-3) is a non-selective antagonist of β1- and β2-adrenoceptors that also possesses moderate intrinsic sympathomimetic activity (ISA), membrane-stabilizing activity (MSA), and the ability to inhibit renin secretion and interact with 5-HT1A serotonin receptors [2]. Critically, bopindolol is an ester prodrug: it is hydrolyzed in vivo by esterases to yield benzoic acid and the active metabolite 18-502 (hydrolyzed bopindolol), which is structurally identical to pindolol and exhibits the highest β-adrenoceptor binding affinity among all molecular species in the bopindolol metabolic cascade [2]. (S)-Bopindolol itself serves primarily as a research reference standard for enantioselective analytical method development and stereochemical structure-activity investigations, as most published pharmacological and clinical data derive from studies using the racemate.

Why Pindolol, Atenolol, or Propranolol Cannot Substitute for (S)-Bopindolol in Research or Clinical Evaluation


Generic substitution among beta-blockers is not scientifically tenable when the target compound's differentiation rests on a unique constellation of prodrug pharmacokinetics, ISA subtype selectivity, slow receptor dissociation kinetics, and ancillary pharmacology. Racemic bopindolol — of which (S)-bopindolol is the S-enantiomer — is frequently mischaracterized as merely an ester prodrug of pindolol. However, direct comparative data demonstrate that bopindolol and its active metabolite 18-502 exhibit a pharmacological profile distinct from pindolol, atenolol, and propranolol across multiple quantitative dimensions: (i) cardiac β-blockade potency per milligram differs by approximately 100-fold versus atenolol and 10-fold versus pindolol [1]; (ii) unlike pindolol, bopindolol exerts no partial agonist activity at the β1-adrenoceptor in conscious animal models, altering the net sympathomimetic balance [2]; (iii) bopindolol produces substantially less bradycardia than atenolol at equipotent antihypertensive doses [3]; and (iv) bopindolol and 18-502 are slowly dissociating β-adrenoceptor antagonists, whereas pindolol binding is readily reversible — a mechanistic distinction with direct implications for duration of action and withdrawal safety [4]. These four differentiators, each supported by quantitative comparator data, preclude the assumption that pindolol, atenolol, or any single in-class alternative can serve as an equivalent substitute.

(S)-Bopindolol Quantitative Differentiation Evidence Guide: Comparator-Anchored Data for Procurement Decisions


Cardiac β-Blockade Potency: 1 mg Bopindolol Equals 100 mg Atenolol or 10 mg Pindolol

In clinical pharmacological studies directly comparing cardiac β-adrenoceptor blockade intensity, a single oral dose of 1 mg bopindolol (racemate) produced a reduction in exercise-induced tachycardia equivalent to that achieved by 100 mg atenolol or 10 mg pindolol [1]. This 100:1 potency ratio versus atenolol was independently confirmed in a second healthy-volunteer study, where 1 mg bopindolol was also equipotent to 160 mg slow-release oxprenolol [2]. The pharmacodynamic basis for this potency amplification is metabolic: bopindolol is an ester prodrug hydrolyzed to 18-502, which exhibits a pKi of 9.38 ± 0.31 at β1-ARs in COS-7 cell membranes — exceeding both bopindolol itself (pKi 7.44 ± 0.12) and pindolol (pKi 8.17 ± 0.15) [3]. The prodrug architecture thus enables approximately 100-fold amplification of in vivo potency relative to atenolol on a per-milligram basis.

beta-adrenoceptor blockade potency ratio exercise tachycardia drug dosing equivalence

ISA Subtype Selectivity: Bopindolol Lacks β1 Partial Agonism Unlike Pindolol

In a direct head-to-head study in conscious, unrestrained normotensive dogs, intravenous bopindolol (3-100 μg/kg) had no effect on resting heart rate, whereas pindolol at identical doses increased heart rate dose-dependently and markedly — a hallmark of β1-adrenoceptor partial agonism [1]. Both drugs inhibited isoprenaline-induced tachycardia to a similar degree, confirming comparable β1-antagonist affinity. However, the differential heart rate response reveals a critical qualitative distinction: bopindolol exerts no partial agonist activity at the β1-adrenoceptor, while pindolol does. At the highest dose tested (100 μg/kg i.v.), bopindolol did produce partial agonist activity at the β2-adrenoceptor, as evidenced by a modest decrease in total peripheral resistance [1]. This dissociated ISA profile — β2 partial agonism without β1 partial agonism — contrasts with pindolol, which displays marked ISA at both β1- and β2-adrenoceptors, and with propranolol and atenolol, which lack ISA entirely [2].

intrinsic sympathomimetic activity β1-adrenoceptor β2-adrenoceptor partial agonist activity heart rate

Bradycardia-Sparing Antihypertensive Efficacy: Bopindolol Versus Atenolol on Circadian Heart Rate

In a randomized crossover study of 10 patients with coronary heart disease or hypertension, atenolol 100 mg p.o. reduced the average circadian heart rate from 70 to 59 beats/min (p < 0.001), whereas bopindolol 1 mg p.o. reduced it only slightly, from 69 to 64 beats/min [1]. Critically, 9 out of 10 patients receiving atenolol developed hourly heart rates below 55 beats/min, compared to only 3 out of 10 patients on bopindolol — a threefold difference in bradycardia incidence [1]. Atenolol produced a significant increase in hourly segments with heart rate below 50 beats/min (from 0 to 46), whereas no significant change was detected under bopindolol [1]. Both drugs produced similar reductions in exercise-induced increases in heart rate and systolic blood pressure, with effects persisting for more than 24 hours [1]. This evidence demonstrates that at equipotent antihypertensive doses, bopindolol achieves therapeutic β-blockade without the excessive nocturnal and resting bradycardia characteristic of atenolol — a direct consequence of bopindolol's moderate ISA [2].

circadian heart rate bradycardia atenolol ambulatory monitoring ISA benefit

Slowly Dissociating Antagonist Binding: Mechanistic Basis for 24-Hour Duration and Withdrawal Safety

A dedicated comparative study using radioligand binding (³H-CGP12177) in rat heart and brain membranes demonstrated that the blockade of β-adrenoceptor binding sites induced by pindolol was readily reversed by washing, whereas inhibition by bopindolol and its active metabolite 18-502 was not easily reversed by washing [1]. Quantitative washout data showed that after treatment and washout, specific binding recovery as a percentage of control was 86.7% for 20-785, 78.8% for atenolol, 77.5% for (±)-propranolol, 82.3% for nadolol, and 79.9% for celiprolol [1]. In functional experiments using isolated left and right atria, pretreatment with bopindolol and 18-502 produced sustained inhibition of isoprenaline-induced inotropic and chronotropic responses even after removal from the extracellular medium, whereas pretreatment with atenolol, nadolol, and 20-785 was readily reversed [1]. At 240 minutes post-washout, inhibition by pindolol and celiprolol remained at only 25% of control [1]. This slow dissociation property has been independently confirmed in guinea-pig atria and is considered the principal mechanistic explanation for bopindolol's 24-hour duration of action despite an elimination half-life of only 4-10 hours [2][3].

slow dissociation radioligand binding beta-adrenoceptor washout resistance non-competitive antagonism

Airway Neutrality Advantage: Bopindolol vs. Atenolol in COPD Patients at Therapeutic Doses

In a three-arm comparative study, 12 subjects with chronic obstructive lung disease and partially reversible obstruction received increasing single doses of bopindolol (1, 2, 4, and 8 mg), pindolol (7.5, 15, and 30 mg), and atenolol (50 and 100 mg), with lung function assessed by whole-body plethysmography [1]. Bopindolol at 1, 2, and 4 mg exhibited a neutral effect on mean airway resistance (Raw), as did atenolol 50 mg and pindolol at all tested doses (7.5-30 mg) [1]. In contrast, atenolol at 100 mg induced a long-lasting increase in mean Raw — a clinically significant bronchoconstrictor effect [1]. Bopindolol at the supratherapeutic 8 mg dose also increased Raw, but to a lesser extent than atenolol 100 mg [1]. This indicates that at antihypertensive dose ranges (bopindolol 1-4 mg; atenolol 50-100 mg), bopindolol maintains airway neutrality across its full therapeutic dose range, whereas atenolol loses airway safety at the upper therapeutic dose (100 mg) despite its cardioselective designation. The authors concluded that β-blockers with ISA, such as bopindolol and pindolol, compare favorably with cardioselective agents such as atenolol in this regard [1].

chronic obstructive pulmonary disease airway resistance bronchospasm risk plethysmography beta-blocker safety

Optimal Research and Industrial Application Scenarios for (S)-Bopindolol (CAS 62697-41-0)


Enantioselective Analytical Method Development and Chiral Pharmacokinetic Studies

(S)-Bopindolol serves as the authentic S-enantiomer reference standard for developing and validating chiral HPLC or capillary electrophoresis methods that separate (R)- and (S)-bopindolol from racemic bopindolol formulations or biological matrices. Given that the active metabolite 18-502 is achiral (the chiral center is lost upon ester hydrolysis to pindolol), enantioselective analysis of the prodrug forms is essential for any pharmacokinetic study seeking to characterize stereospecific hydrolysis rates by esterases [1]. Procurement of (S)-bopindolol of defined enantiomeric purity (CAS 62697-41-0) is a prerequisite for such chiral bioanalytical workflows.

In Vitro Beta-Adrenoceptor Binding Selectivity Profiling with Defined Stereochemistry

For radioligand binding displacement assays designed to quantify stereospecific contributions to β1- and β2-adrenoceptor affinity, (S)-bopindolol enables direct comparison with the corresponding (R)-enantiomer and the racemate. Published pKi values for racemic bopindolol at β1-ARs (7.44 ± 0.12) and for its active metabolite 18-502 (9.38 ± 0.31) were obtained using COS-7 cell membranes expressing human β-AR subtypes [2]. (S)-Bopindolol allows researchers to determine whether the stereochemical configuration at the benzoate ester-bearing carbon influences binding kinetics at β-AR subtypes or at ancillary targets such as 5-HT1A receptors, where bopindolol has been shown to exhibit high affinity [3].

Isolated Tissue Pharmacology Models Requiring Slowly Dissociating Beta-Adrenoceptor Antagonism

In isolated organ bath experiments (e.g., guinea-pig left/right atria, rat portal vein) where sustained β-adrenoceptor blockade must be maintained throughout washout phases, (S)-bopindolol can be employed as a precursor that is hydrolyzed to 18-502 — a slowly dissociating antagonist whose effects persist even after removal from the extracellular medium, in contrast to readily reversible antagonists such as pindolol, atenolol, and propranolol [4]. This property is particularly valuable for protocols investigating non-competitive antagonism, receptor reserve, or the temporal dynamics of β-AR signal transduction where fast-dissociating ligands confound interpretation.

Prodrug Activation Kinetics Studies — Esterase-Mediated Hydrolysis Rate Comparisons

(S)-Bopindolol can serve as a stereochemically defined substrate for studying the stereoselectivity of esterase-mediated prodrug activation. Bopindolol is hydrolyzed by esterases to yield benzoic acid and the active β-blocker 18-502 (pindolol) [1]. Comparing the hydrolysis rates of (S)-bopindolol versus (R)-bopindolol under standardized in vitro conditions (e.g., human plasma, liver microsomes, or purified esterase isoforms) addresses the question of whether the prodrug activation step exhibits enantioselectivity — a determination with direct implications for interpreting racemic bopindolol pharmacokinetic data and for the rational design of enantiopure prodrug candidates.

Quote Request

Request a Quote for (S)-Bopindolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.